molecular formula C31H28FN5O4 B10861259 GLP-1R agonist 3

GLP-1R agonist 3

Cat. No.: B10861259
M. Wt: 553.6 g/mol
InChI Key: HLOTYODPTNOHMJ-DEOSSOPVSA-N
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Description

GLP-1R agonist 3 is a member of the glucagon-like peptide-1 receptor agonists, a class of drugs that mimic the actions of the endogenous incretin hormone glucagon-like peptide-1. These compounds are primarily used to manage blood sugar levels in individuals with type 2 diabetes by activating the glucagon-like peptide-1 receptor. This activation leads to a series of physiological responses that help regulate glucose homeostasis, reduce food intake, and promote weight loss .

Preparation Methods

The synthesis of GLP-1R agonist 3 typically involves recombinant expression and chemical modification. The process begins with the recombinant expression of the linear peptide, followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step. This semisynthesis protocol simplifies the scale-up manufacturing of the compound . Additionally, saturation mutagenesis and chemical design techniques are employed to diversify the N-terminal region of the peptide, enhancing its stability and efficacy .

Chemical Reactions Analysis

GLP-1R agonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include adenylate cyclase activators, cyclic adenosine monophosphate, and protein kinase A. The major products formed from these reactions are typically modified peptides with enhanced stability and efficacy .

Scientific Research Applications

GLP-1R agonist 3 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between peptides and receptors. In biology, it is employed to investigate the physiological effects of glucagon-like peptide-1 receptor activation, including its role in glucose homeostasis and appetite regulation. In medicine, this compound is used to develop treatments for type 2 diabetes, obesity, and other metabolic disorders. Additionally, it has shown potential in treating neuroinflammation, promoting nerve growth, and improving heart function .

Mechanism of Action

GLP-1R agonist 3 works by activating the glucagon-like peptide-1 receptor. This activation stimulates adenylate cyclase, which converts adenosine triphosphate to cyclic adenosine monophosphate. The increase in cyclic adenosine monophosphate levels activates protein kinase A, leading to a series of downstream effects, including the inhibition of glucagon release, stimulation of insulin production, and slowing of gastric emptying. These actions collectively reduce hyperglycemia and promote weight loss .

Comparison with Similar Compounds

GLP-1R agonist 3 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide. this compound is unique in its enhanced stability and efficacy due to the incorporation of a polyethylene glycol-fatty acid staple. This modification improves its pharmacokinetic properties, making it a more effective treatment option for type 2 diabetes and obesity .

Similar Compounds:
  • Exenatide
  • Liraglutide
  • Semaglutide
  • Dulaglutide
  • Tirzepatide

Properties

Molecular Formula

C31H28FN5O4

Molecular Weight

553.6 g/mol

IUPAC Name

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C31H28FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-8,14-15,24H,9-13,17-19H2,(H,38,39)/t24-/m0/s1

InChI Key

HLOTYODPTNOHMJ-DEOSSOPVSA-N

Isomeric SMILES

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F

Canonical SMILES

C1COC1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F

Origin of Product

United States

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